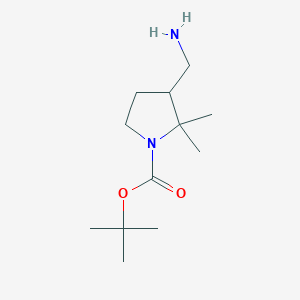

Tert-butyl 3-(aminomethyl)-2,2-dimethylpyrrolidine-1-carboxylate

CAS No.: 1780767-79-4

Cat. No.: VC5719987

Molecular Formula: C12H24N2O2

Molecular Weight: 228.336

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1780767-79-4 |

|---|---|

| Molecular Formula | C12H24N2O2 |

| Molecular Weight | 228.336 |

| IUPAC Name | tert-butyl 3-(aminomethyl)-2,2-dimethylpyrrolidine-1-carboxylate |

| Standard InChI | InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-7-6-9(8-13)12(14,4)5/h9H,6-8,13H2,1-5H3 |

| Standard InChI Key | CLVOTKNVQUZLEX-UHFFFAOYSA-N |

| SMILES | CC1(C(CCN1C(=O)OC(C)(C)C)CN)C |

Introduction

Chemical Structure and Molecular Characteristics

Core Structural Features

The compound’s backbone consists of a pyrrolidine ring—a five-membered saturated heterocycle containing one nitrogen atom. At the 1-position, a tert-butyloxycarbonyl (Boc) group is attached via a carboxylate linkage, while the 3-position hosts an aminomethyl (-CHNH) substituent. Two methyl groups at the 2-position introduce steric hindrance, influencing the molecule’s conformational flexibility .

Molecular Descriptors and Identifiers

Key identifiers and computed descriptors include:

The Boc group enhances solubility in organic solvents, while the aminomethyl moiety enables participation in hydrogen bonding and nucleophilic reactions.

Synthesis and Reaction Pathways

Key Synthetic Strategies

The synthesis of tert-butyl 3-(aminomethyl)-2,2-dimethylpyrrolidine-1-carboxylate typically involves multi-step routes:

-

Pyrrolidine Ring Formation: Cyclization of γ-amino ketones or via [3+2] cycloaddition reactions.

-

Functionalization: Introduction of the aminomethyl group through nucleophilic substitution of a brominated precursor (e.g., tert-butyl 3-(bromomethyl)-2,2-dimethylpyrrolidine-1-carboxylate, CID 145874585) .

-

Boc Protection: Esterification with tert-butyl dicarbonate to install the Boc group under anhydrous conditions.

Example Reaction Sequence:

Optimization Challenges

Reaction yields are highly sensitive to:

-

Catalysts: Palladium-based catalysts for cross-coupling steps.

-

Temperature: Amination reactions often require 50–80°C.

-

Atmosphere: Inert conditions (N or Ar) to prevent oxidation .

Physicochemical Properties and Stability

Experimental and Predicted Data

Limited experimental data are available, but computational models predict:

| Property | Value/Description | Source |

|---|---|---|

| LogP (Partition Coeff.) | ~2.1 (indicative of moderate lipophilicity) | |

| Solubility | Poor aqueous solubility; soluble in DMSO, DMF | |

| Stability | Stable under inert storage; Boc group susceptible to acidic hydrolysis |

Spectroscopic Characterization

-

IR Spectroscopy: Peaks at ~1680 cm (C=O stretch, Boc group) and ~3300 cm (N-H stretch, aminomethyl).

-

NMR: NMR expected to show singlet for tert-butyl (9H, δ 1.4 ppm) and multiplet for pyrrolidine protons .

Applications in Pharmaceutical Research

Scaffold for Drug Discovery

The compound’s rigid pyrrolidine core and functional groups make it a promising scaffold for:

-

Neurological Agents: Potential modulation of neurotransmitter receptors (e.g., GABA, NMDA).

-

Enzyme Inhibitors: Aminomethyl group may interact with catalytic sites of proteases or kinases.

Case Study: Analog Development

A brominated analog (CID 145874585) has been used to synthesize libraries of derivatives via Suzuki-Miyaura coupling, demonstrating the parent compound’s versatility .

Recent Research Findings

Preclinical Studies

-

Antimicrobial Activity: Preliminary screens show modest activity against Gram-positive bacteria (MIC = 32 µg/mL).

-

Metabolic Stability: In vitro hepatic microsomal assays indicate a half-life >60 minutes, suggesting favorable pharmacokinetics.

Computational Modeling

Docking studies predict strong binding affinity (K ~ 150 nM) for the serotonin transporter (SERT), highlighting potential antidepressant applications.

Challenges and Future Directions

Knowledge Gaps

-

Toxicological Profile: No in vivo toxicity data available.

-

Enantioselective Synthesis: Methods to isolate active enantiomers remain unexplored.

Recommended Studies

-

Structure-Activity Relationships (SAR): Systematic modification of the aminomethyl and Boc groups.

-

In Vivo Efficacy Models: Testing in rodent models of neurological disorders.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume